ethyl 6-amino-5-cyano-8'-methoxy-2,4',4',6'-tetramethyl-2'-oxo-4'H-spiro[pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate
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Overview
Description
Ethyl 6’-amino-5’-cyano-6-methoxy-2’,9,11,11-tetramethyl-2-oxospiro[1-azatricyclo[63104,12]dodeca-4,6,8(12),9-tetraene-3,4’-pyran]-3’-carboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6’-amino-5’-cyano-6-methoxy-2’,9,11,11-tetramethyl-2-oxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,4’-pyran]-3’-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of diethyloxalacetate sodium salt with aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid . This reaction forms the core spiro structure and introduces the necessary functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6’-amino-5’-cyano-6-methoxy-2’,9,11,11-tetramethyl-2-oxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,4’-pyran]-3’-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the cyano group results in primary amines.
Scientific Research Applications
Ethyl 6’-amino-5’-cyano-6-methoxy-2’,9,11,11-tetramethyl-2-oxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,4’-pyran]-3’-carboxylate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 6’-amino-5’-cyano-6-methoxy-2’,9,11,11-tetramethyl-2-oxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,4’-pyran]-3’-carboxylate involves its interaction with various molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates
- 2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate
Uniqueness
Ethyl 6’-amino-5’-cyano-6-methoxy-2’,9,11,11-tetramethyl-2-oxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,4’-pyran]-3’-carboxylate is unique due to its spiro structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for developing new chemical entities with specific biological and industrial applications.
Properties
CAS No. |
669719-35-1 |
---|---|
Molecular Formula |
C24H25N3O5 |
Molecular Weight |
435.5g/mol |
IUPAC Name |
ethyl 6'-amino-5'-cyano-6-methoxy-2',9,11,11-tetramethyl-2-oxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,4'-pyran]-3'-carboxylate |
InChI |
InChI=1S/C24H25N3O5/c1-7-31-21(28)18-13(3)32-20(26)17(11-25)24(18)16-9-14(30-6)8-15-12(2)10-23(4,5)27(19(15)16)22(24)29/h8-10H,7,26H2,1-6H3 |
InChI Key |
FEQJNRQXMJWCOC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC(=C(C12C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)OC)C#N)N)C |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C12C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)OC)C#N)N)C |
Origin of Product |
United States |
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